molecular formula C9H13NO3S B8613249 Benzenesulfonamide, N-(3-hydroxypropyl)- CAS No. 3351-94-8

Benzenesulfonamide, N-(3-hydroxypropyl)-

Cat. No.: B8613249
CAS No.: 3351-94-8
M. Wt: 215.27 g/mol
InChI Key: OFSROJXNRXUEDU-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N-(3-hydroxypropyl)- is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a benzenesulfonamide group attached to a 3-hydroxypropyl chain, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, N-(3-hydroxypropyl)- typically involves the reaction of benzenesulfonyl chloride with 3-aminopropanol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

Industrial production of Benzenesulfonamide, N-(3-hydroxypropyl)- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-(3-hydroxypropyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions

Major Products Formed

    Oxidation: Formation of N-(3-oxopropyl)benzenesulfonamide.

    Reduction: Formation of N-(3-aminopropyl)benzenesulfonamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Benzenesulfonamide, N-(3-hydroxypropyl)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and as a stabilizer in various formulations

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N-(3-hydroxypropyl)- involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity. This inhibition can lead to a decrease in the production of bicarbonate ions, affecting various physiological processes. The compound’s hydroxyl group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide: Lacks the 3-hydroxypropyl group, making it less hydrophilic.

    N-(2-hydroxyethyl)benzenesulfonamide: Similar structure but with a shorter hydroxyalkyl chain.

    N-(4-hydroxybutyl)benzenesulfonamide: Longer hydroxyalkyl chain, which may affect its solubility and reactivity

Uniqueness

Benzenesulfonamide, N-(3-hydroxypropyl)- is unique due to its specific chain length and hydroxyl group positioning, which confer distinct chemical and biological properties. Its balance of hydrophilicity and hydrophobicity makes it versatile for various applications .

Properties

CAS No.

3351-94-8

Molecular Formula

C9H13NO3S

Molecular Weight

215.27 g/mol

IUPAC Name

N-(3-hydroxypropyl)benzenesulfonamide

InChI

InChI=1S/C9H13NO3S/c11-8-4-7-10-14(12,13)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8H2

InChI Key

OFSROJXNRXUEDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCCCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

The preparation is carried out as in Example 1(a) from 353 g of benzenesulphonyl chloride (2 mol) and 157.7 g of 3-amino-1-propanol (2.1 mol).
Quantity
353 g
Type
reactant
Reaction Step One
Quantity
157.7 g
Type
reactant
Reaction Step Two

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